Product packaging for Aluminum potassium oxide(Cat. No.:CAS No. 11137-59-0)

Aluminum potassium oxide

Cat. No.: B078512
CAS No.: 11137-59-0
M. Wt: 98.079 g/mol
InChI Key: WPUINVXKIPAAHK-UHFFFAOYSA-N
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Description

Aluminum Potassium Oxide, a mixed metal oxide compound, is a material of significant interest in advanced inorganic and solid-state chemistry research. This high-purity reagent serves as a crucial precursor for the synthesis of complex ceramic materials, particularly aluminates, which are investigated for their thermal stability and mechanical properties. Its primary research value lies in the field of solid electrolytes and energy storage, where it is studied as a component in the development of novel, high-performance beta-alumina type ion conductors for solid-state batteries and fuel cells. The compound's mechanism of action in these applications is based on its crystalline structure, which can facilitate the rapid conduction of alkali metal ions (e.g., K⁺, Na⁺) at elevated temperatures. Furthermore, this compound finds utility in catalysis research as a support material or catalyst in various hydrocarbon conversion and dehydrogenation reactions. Its well-defined composition and high purity make it an essential standard for analytical studies and for fabricating specialized glass and ceramic coatings with tailored optical or protective characteristics. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlKO2 B078512 Aluminum potassium oxide CAS No. 11137-59-0

Properties

CAS No.

11137-59-0

Molecular Formula

AlKO2

Molecular Weight

98.079 g/mol

IUPAC Name

aluminum;potassium;oxygen(2-)

InChI

InChI=1S/Al.K.2O/q+3;+1;2*-2

InChI Key

WPUINVXKIPAAHK-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[Al+3].[K+]

Canonical SMILES

[O-2].[O-2].[Al+3].[K+]

Other CAS No.

11137-59-0

Synonyms

Aluminum potassium oxide

Origin of Product

United States

Synthetic Methodologies for Aluminum Potassium Oxide

High-Temperature Solid-State Reaction Pathways

High-temperature solid-state reactions involve the direct interaction of solid precursors at elevated temperatures to yield the desired product. These methods are often energy-intensive but can produce materials with high purity and specific crystalline structures.

Stoichiometric Precursor Blending and Calcination (e.g., Al2O3·H2O and K2CO3 Systems)

A common solid-state route for the synthesis of potassium aluminate (KAlO2) involves the stoichiometric blending of aluminum oxide monohydrate (Al2O3·H2O) and potassium carbonate (K2CO3). The thoroughly mixed precursors are then subjected to high-temperature calcination. During this process, the reactants undergo thermal decomposition and react to form potassium aluminate and gaseous byproducts.

One study demonstrated the formation of potassium aluminium oxide (KAlO2) by heating a stoichiometric mixture of Al2O3·H2O and K2CO3 up to 950°C nist.gov. At this temperature, the potassium carbonate decomposes, and the resulting potassium oxide reacts with aluminum oxide to form the aluminate nist.gov. The reaction can be represented as:

Al2O3·H2O + K2CO3 → 2KAlO2 + CO2 + H2O

The properties of the final product, such as particle size and surface area, can be influenced by factors like the calcination temperature and the duration of the heating process. For instance, in the context of preparing K2CO3/Al2O3 sorbents for CO2 capture, alumina (B75360) and potassium carbonate are mixed and then calcined at temperatures around 500°C for several hours researchgate.net. While the primary goal of this study was not the synthesis of pure potassium aluminate, it demonstrates the reactivity of the Al2O3 and K2CO3 system at elevated temperatures.

Table 1: Parameters for Solid-State Synthesis of Potassium Aluminate

PrecursorsStoichiometryCalcination Temperature (°C)Product
Al2O3·H2O and K2CO3Stoichiometric950KAlO2
Al2O3 and K2CO3Varies (e.g., 10-40 wt% K2CO3)500K2CO3/Al2O3 composite

Direct Oxidic Component Reactions (e.g., Liquid K2O with Al2O3 Interactions)

Another high-temperature pathway is the direct reaction between potassium oxide (K2O) and aluminum oxide (Al2O3). This reaction is fundamental to understanding the phase equilibria in the K2O-Al2O3 system researchgate.netresearchgate.net. The reaction proceeds as a neutralization reaction where the acidic oxide (Al2O3) reacts with the basic oxide (K2O) to form the salt, potassium aluminate (KAlO2) researchgate.netacs.org.

The reaction can be written as:

K2O + Al2O3 → 2KAlO2 researchgate.netacs.org

Phase diagrams of the K2O-Al2O3 system indicate that various potassium aluminate phases can form depending on the temperature and the molar ratio of the reactants researchgate.netresearchgate.net. The reaction can occur at temperatures where K2O is in a liquid or vapor phase, facilitating its interaction with solid Al2O3. For instance, in blast furnaces, K2O can react with alumina-silica refractories at temperatures below 1700°F (approximately 927°C) researchgate.net. The specific conditions, such as temperature and pressure, are critical in determining the final product and its crystalline form.

Solution-Based and Wet Chemical Approaches

Solution-based methods offer an alternative to high-temperature solid-state reactions and are often preferred for their lower energy requirements and the ability to use a wider variety of starting materials, including waste products.

Reaction of Aluminum Oxide with Potassium Hydroxide (B78521) Solutions

Aluminum oxide, which is amphoteric, reacts with strong bases like potassium hydroxide (KOH) in aqueous solutions to form soluble potassium aluminate acs.orgfountainheadpress.com. The reaction involves the dissolution of aluminum oxide in the alkaline solution to form the tetrahydroxoaluminate(III) ion, [Al(OH)4]−.

The balanced chemical equation for this reaction is:

Al2O3 + 2KOH + 3H2O → 2K[Al(OH)4]

This method is often a key step in the synthesis of other aluminum compounds, such as potash alum, where potassium aluminate is a crucial intermediate uwaterloo.ca. The concentration of the potassium hydroxide solution and the reaction temperature are important parameters that can be controlled to influence the rate of reaction and the purity of the resulting potassium aluminate solution uwaterloo.ca. The reaction is typically carried out at elevated temperatures, between 900-1100 °C when reacting with dry KOH, to facilitate the dissolution of the aluminum oxide unimma.ac.id.

Valorization of Aluminum Scrap through Alkaline Dissolution for Potassium Aluminate Precursor Formation

The valorization of industrial waste, such as aluminum scrap, dross, and foil, provides an economically and environmentally advantageous route for the production of potassium aluminate researchgate.netgtt-technologies.de. This process involves the dissolution of the aluminum waste in a potassium hydroxide solution. The reaction between aluminum metal and aqueous KOH is a redox reaction that produces soluble potassium aluminate and hydrogen gas stackexchange.comresearchgate.netsmartachievers.online.

2Al(s) + 2KOH(aq) + 6H2O(l) → 2KAl(OH)4 + 3H2(g)

This process is a key initial step in the synthesis of potash alum (KAl(SO4)2·12H2O) from waste aluminum stackexchange.comresearchgate.net. After the aluminum has completely reacted and the impurities are filtered out, the resulting potassium aluminate solution serves as a precursor for further synthesis steps gtt-technologies.detsijournals.com. The yield of the final product can vary depending on the purity of the aluminum scrap and the reaction conditions. For example, one study reported a 76% yield of potash alum from aluminum foil and a 63% yield from aluminum scrap gtt-technologies.detsijournals.com.

Table 2: Yield of Potash Alum from Valorization of Aluminum Wastes

Aluminum SourceReagentsReported Yield of Potash Alum (%)
Aluminum FoilKOH, H2SO476
Aluminum ScrapKOH, H2SO463

Electrochemical Preparation Routes for Related Aluminum Oxide Nanostructures

Electrochemical methods can be employed to synthesize aluminum oxide nanostructures, which can potentially serve as precursors for potassium aluminate. Anodizing aluminum in an acidic electrolyte results in the formation of a porous aluminum oxide film with nanoscale pores researchgate.net. These nanostructures can then be further processed.

Another electrochemical approach involves the use of an electrochemical reactor with aluminum electrodes. By alternating the anode and cathode, the dissolution of aluminum is facilitated, preventing passivation of the electrode surface. The resulting aluminum hydroxide slurry is then calcined at high temperatures (e.g., 650°C) to produce mesoporous alumina particles. While this method directly produces aluminum oxide, these highly reactive, high-surface-area nanoparticles could then be reacted with a potassium hydroxide solution, as described in section 2.2.1, to form potassium aluminate.

Structural Elucidation and Crystallographic Characterization of Aluminum Potassium Oxide

Crystal Structure Determination

The foundational structure of aluminum potassium oxide at ambient temperatures has been meticulously determined through powder diffraction methods, revealing a complex and ordered arrangement.

At room temperature, this compound adopts an orthorhombic crystal system. Analysis of its X-ray diffraction patterns confirms that it crystallizes in the space group Pbca. researchgate.netresearchgate.net This room-temperature form, sometimes referred to as β-KAlO₂, is characterized by a three-dimensional framework built from corner-sharing [AlO₄] tetrahedra. Within this aluminate framework, large voids are occupied by two non-equivalent potassium cations.

Structural studies have established that this compound is isostructural with several analogous ABO₂ compounds. researchgate.netresearchgate.net Specifically, it shares the same orthorhombic Pbca space group and structural arrangement as potassium gallate (KGaO₂) and potassium ferrate (KFeO₂). researchgate.netresearchgate.net This relationship is a key aspect of its crystal chemistry, indicating that the substitution of aluminum with other trivalent cations like gallium (Ga³⁺) and iron (Fe³⁺) does not alter the fundamental crystal lattice, a common feature in materials with the ABO₂ general formula. researchgate.net

The unit cell architecture of orthorhombic KAlO₂ has been refined using the Rietveld method, providing precise lattice parameters. researchgate.netresearchgate.net These parameters define the dimensions of the unit cell. While slight variations exist between different studies, the values consistently describe the orthorhombic structure. For instance, one refinement yielded lattice parameters of a = 5.4482(8) Å, b = 10.916(3) Å, and c = 15.445(2) Å, with 16 formula units (Z) per unit cell. researchgate.netresearchgate.net The structure consists of corner-shared AlO₄ tetrahedra, creating sizable voids that accommodate the large potassium cations. researchgate.net

Crystallographic Data for Orthorhombic KAlO₂ (Space Group: Pbca)
Sourcea (Å)b (Å)c (Å)Z (Formula Units)
Husheer et al. 5.4327(8)---
Sokołowski et al. researchgate.netresearchgate.net5.4482(8)10.916(3)15.445(2)16
Materials Project materialsproject.org5.49911.03715.635-
Voronin et al. 5.4446(9)10.931(1)15.458(2)-

Polymorphism and Phase Transition Phenomena

This compound exhibits polymorphism, meaning it can exist in different crystalline phases depending on the temperature. researchgate.net The transitions between these phases are reversible and occur at specific temperatures. researchgate.netresearchgate.net

As the temperature increases, KAlO₂ undergoes phase transitions to higher-symmetry polymorphs. A notable transition occurs at approximately 500°C, where the room-temperature orthorhombic (Pbca) phase transforms into a cubic structure. researchgate.netresearchgate.net Some studies have identified a more complex series of transitions, describing the orthorhombic β-KAlO₂ phase as stable below 600°C, a tetragonal γ-KAlO₂ phase between 600°C and 1350°C, and a cubic δ-KAlO₂ phase above 1350°C. researchgate.net Another investigation using calorimetry identified a reversible transition at 810 K (approximately 537°C). The high-temperature cubic phase is related to the β-cristobalite structure and has been described with the Fd-3m space group.

Polymorphic Phases and Transitions of KAlO₂
Phase DesignationCrystal SystemSpace GroupApproximate Transition Temperature
β-KAlO₂OrthorhombicPbcaStable below ~500-600°C researchgate.netresearchgate.net
γ-KAlO₂Tetragonal-~600°C to 1350°C researchgate.net
High-Temperature PhaseCubicFd-3m Forms at ~500°C researchgate.netresearchgate.net
δ-KAlO₂Cubic-Stable above 1350°C researchgate.net
Comparison of Selected ABO₂ Compound Structures at Room Temperature
CompoundCrystal SystemSpace Group
LiAlO₂Tetragonal / Orthorhombic variants-
NaAlO₂Orthorhombic / Tetragonal variants-
KAlO₂Orthorhombic researchgate.netresearchgate.netPbca researchgate.netresearchgate.net
KGaO₂Orthorhombic researchgate.netresearchgate.netPbca researchgate.netresearchgate.net
KFeO₂Orthorhombic researchgate.netresearchgate.netPbca researchgate.netresearchgate.net
RbAlO₂Cubic researchgate.netFd3m researchgate.net
CsAlO₂Cubic researchgate.netFd3m researchgate.net

Advanced Spectroscopic and Microscopic Techniques for Structural Probing

X-ray Diffraction (XRD) Pattern Analysis and Rietveld Refinement for Crystal Structure

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of materials like this compound. The analysis of diffraction patterns reveals that KAlO₂ can exist in several polymorphic forms depending on the temperature. At ambient temperatures, it typically adopts an orthorhombic crystal structure. researchgate.netresearchgate.net However, upon heating, it undergoes phase transitions, transforming to a tetragonal structure at approximately 540-600°C and subsequently to a cubic structure at temperatures above 1350°C. researchgate.netresearchgate.netresearchgate.net

The Rietveld method is a powerful analytical procedure used to refine the crystal structure model by fitting a theoretical diffraction profile to the experimental XRD data. wikipedia.orgrruff.info This technique allows for the precise determination of crystallographic parameters. For the low-temperature orthorhombic phase of KAlO₂, Rietveld refinement has established that it crystallizes in the Pbca space group. researchgate.netresearchgate.net This refinement process provides detailed information, including lattice parameters, which define the size and shape of the unit cell. researchgate.net

Crystallographic Data for Orthorhombic this compound (KAlO₂)
ParameterValueReference
Crystal SystemOrthorhombic researchgate.netresearchgate.net
Space GroupPbca researchgate.netresearchgate.net
Lattice Parameter (a)5.4327(8) Å - 5.4482(8) Å researchgate.netresearchgate.net
Lattice Parameter (b)10.916(3) Å - 10.924(2) Å researchgate.netresearchgate.net
Lattice Parameter (c)15.445(2) Å - 15.469(2) Å researchgate.netresearchgate.net
Formula Units (Z)16 researchgate.net

The structure of the orthorhombic phase is composed of a three-dimensional framework of corner-sharing [AlO₄] tetrahedra. researchgate.net This arrangement creates voids of two different sizes, which accommodate the potassium (K⁺) cations. researchgate.net

Scanning Electron Microscopy (SEM) for Microstructure and Surface Morphological Evolution

Scanning Electron Microscopy (SEM) is employed to visualize the microstructure and surface morphology of this compound. SEM analysis reveals that the morphology of KAlO₂ particles can be influenced by the synthesis method and subsequent treatments. Often, the particles appear as agglomerates with irregular shapes. The surfaces can exhibit a heterogeneous structure, reflecting the varied shapes and sizes of the constituent crystals. These microstructural details are critical as they can affect the material's reactivity and performance in various applications.

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy) for Bonding and Crystalline Order

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the chemical bonding and crystalline order within this compound. These techniques probe the vibrational modes of the atoms in the crystal lattice.

In the Raman spectra of aluminate solutions, which contain ions similar to the structural units in solid KAlO₂, a prominent peak around 620 cm⁻¹ is attributed to the symmetric stretching vibrations of the tetrahedral Al(OH)₄⁻ ion. aqw.com.au In more concentrated solutions, additional peaks emerge, suggesting the formation of other species, such as those involving Al-O-Al oxo-bridges. aqw.com.au

FTIR spectroscopy complements Raman data by detecting vibrational modes that are infrared active. The spectra of KAlO₂ and related aluminate compounds show characteristic bands corresponding to the vibrations of the aluminate structure. Specifically, bands in the region of 700-900 cm⁻¹ are often associated with the stretching vibrations of Al-O bonds within the [AlO₄] tetrahedra. The presence and sharpness of these peaks can indicate the degree of crystalline order and the specific coordination environment of the aluminum atoms.

Vibrational Spectroscopy Data for Aluminate Species
TechniqueWavenumber (cm⁻¹)AssignmentReference
Raman~620Symmetric stretching of tetrahedral Al(OH)₄⁻ aqw.com.au
Raman~530 and ~690Vibrations of other aluminate species (e.g., dimers) aqw.com.au
FTIR700 - 900Al-O stretching vibrations in [AlO₄] tetrahedra researchgate.netresearchgate.net

Together, these spectroscopic techniques confirm the tetrahedral coordination of aluminum by oxygen, a key feature of the KAlO₂ crystal structure determined by XRD.

Reactivity and Interaction Mechanisms of Aluminum Potassium Oxide

Amphoteric Behavior and Acid-Base Reactivity (Relevant to Alumina (B75360) Precursors/Components)

Aluminum potassium oxide, commonly known as potassium aluminate (KAlO₂), exhibits classic amphoteric behavior, meaning it can react as both an acid and a base. byjus.comlibretexts.org This dual reactivity is fundamentally linked to the nature of aluminum oxide itself, which lies on the borderline between basic metallic oxides and acidic non-metallic oxides. quora.comquora.com

As a base, potassium aluminate reacts with strong acids to form water and the corresponding aluminum and potassium salts. For instance, its reaction with sulfuric acid is a key step in the synthesis of potassium alum. wikipedia.orguwaterloo.ca In this type of reaction, the aluminate component accepts protons from the acid.

Reaction with Acid: KAlO₂ + 2 H₂SO₄ → KAl(SO₄)₂ + 2 H₂O wikipedia.org

Conversely, in the presence of a strong base, the aluminum center acts as a Lewis acid, accepting hydroxide (B78521) ions. In aqueous solutions, potassium aluminate exists as the tetrahydroxoaluminate complex, K[Al(OH)₄]. wikipedia.org The formation of this complex from aluminum hydroxide and potassium hydroxide demonstrates the acidic character of the aluminum species, where it reacts with a base to dissolve. material-properties.orgfountainheadpress.com This property is crucial in processes like the Bayer process for refining bauxite (B576324) ore.

The amphoteric nature of aluminum compounds like potassium aluminate is a direct consequence of the charge density and electronegativity of the aluminum ion. wordpress.com The Al³⁺ ion has a high positive charge density, allowing it to coordinate with and react with the hydroxide ions present in alkaline solutions. wordpress.com This ability to react with both acids and bases makes it a versatile compound in various chemical syntheses and industrial applications. byjus.commaterial-properties.org

Interfacial and Bulk Reactivity in Catalytic Systems

In the realm of industrial catalysis, this compound plays a significant role as a promoter, particularly in the iron-based catalysts used for ammonia (B1221849) synthesis via the Haber-Bosch process. stackexchange.comwikipedia.org The catalyst is typically composed of iron oxide with small amounts of promoters, including potassium oxide (K₂O) and aluminum oxide (Al₂O₃). stackexchange.commdpi.com

During catalyst preparation and under reaction conditions, these promoters can interact to form a potassium aluminate-like compound (KAlO₂) at the interface with the active iron surfaces. chinayyhg.com The roles of the individual promoters are distinct but synergistic:

Aluminum Oxide (Al₂O₃): Acts as a structural promoter. It increases the active surface area of the iron catalyst and provides thermal stability, preventing the small iron crystallites from sintering (fusing together) at the high temperatures required for the reaction. nih.govrsc.org

Potassium Oxide (K₂O): Functions as an electronic promoter. It enhances the intrinsic catalytic activity of the iron. nih.govrsc.org Potassium lowers the work function of the iron surface, which facilitates the rate-limiting step of the reaction: the dissociation of dinitrogen (N₂) molecules. nih.govrsc.org It also reduces the surface concentration of ammonia, which can poison the catalyst, thereby making more active sites available for nitrogen dissociation. chinayyhg.com

The interaction of potassium with the alumina surface leads to the formation of new active sites. Research using techniques like Fourier-transform infrared spectroscopy (FT-IR) and temperature-programmed desorption (TPD) has shown that the nature of these sites depends on the potassium loading. researchgate.net

Light Doping (e.g., <1% K by weight): Results in the formation of weaker basic sites. These sites can adsorb acidic molecules like CO₂ as bicarbonate species. researchgate.net

Heavy Doping (e.g., >3% K by weight): Leads to the creation of stronger basic sites. These sites adsorb CO₂ more strongly, forming bidentate carbonate species. This increased basicity is attributed to a better dispersion of K⁺ ions on the alumina surface at higher calcination temperatures. researchgate.netrsc.org

This modification of surface acidity and basicity is critical. In processes like Fischer-Tropsch synthesis, alkali promoters such as potassium increase the catalyst's basicity, which is believed to enhance the dissociative adsorption of carbon monoxide and suppress hydrogenation, leading to the formation of longer-chain hydrocarbons. mdpi.com The potassium ions can also induce electronic effects, changing the electron density of the active catalytic metals supported on the alumina. mdpi.com

Table 1: Effect of Potassium Doping on Alumina Surface Properties
Potassium LoadingEffect on AcidityEffect on BasicityNature of CO₂ AdsorptionReference
Light Doping (~1 wt%)Neutralizes strong acid sitesCreates weak basic sitesWeak adsorption as bicarbonate species researchgate.net
Heavy Doping (>3 wt%)Significant reduction in acidityCreates strong basic sitesStrong adsorption as bidentate carbonates researchgate.net

Interactions in Environmental and Industrial Processes

Potassium-doped alumina sorbents, which are effectively a form of this compound, are reactive towards atmospheric components, particularly moisture (H₂O) and carbon dioxide (CO₂). While this reactivity is harnessed for processes like CO₂ capture, it can also lead to degradation and deactivation of the material. researchgate.netmdpi.com

The primary degradation pathway involves the chemical reaction between the potassium-modified alumina support, CO₂, and water. This reaction forms a stable, complex mineral known as potassium dawsonite (B1143670) (KAl(CO₃)(OH)₂). researchgate.netmdpi.com The formation of this byproduct is detrimental for applications requiring cyclic operation (like CO₂ capture and release) because it is not easily decomposed under typical regeneration conditions (e.g., temperatures below 200°C). researchgate.netmdpi.com

The decomposition of potassium dawsonite requires significantly higher temperatures (250°C to 400°C), making the regeneration process more energy-intensive and often incomplete at lower temperatures. mdpi.com This incomplete regeneration leads to an accumulation of the inactive dawsonite phase, which blocks active sites and reduces the sorbent's capacity over repeated cycles. This phenomenon represents a significant deactivation mechanism for these materials. mdpi.com Studies have shown that the degree of deactivation is dependent on the initial loading of potassium carbonate on the alumina support. mdpi.com

Potassium-based sorbents supported on alumina are widely investigated for capturing CO₂ from flue gas and even directly from the air. mdpi.comacs.orgresearchgate.net The process relies on the basicity of the potassium component (often introduced as potassium carbonate, K₂CO₃), which readily reacts with the acidic CO₂ gas.

The primary capture reaction involves the formation of potassium bicarbonate (KHCO₃) in the presence of water: K₂CO₃ + CO₂ + H₂O ⇌ 2 KHCO₃

This reaction is reversible. The CO₂ is captured at lower temperatures (e.g., 60-80°C) and can be released at higher temperatures (e.g., >130°C), allowing the sorbent to be regenerated and reused. researchgate.net

However, the alumina support is not inert and participates in the chemistry, leading to the deactivation pathway described previously. The reaction with the alumina support forms potassium dawsonite (KAl(CO₃)(OH)₂), which reduces the long-term stability and CO₂ capture capacity of the sorbent. researchgate.netmdpi.com Research has focused on optimizing the sorbent formulation, such as increasing the potassium loading or using different phases of alumina (e.g., α-Al₂O₃ instead of γ-Al₂O₃), to minimize the formation of this deactivating byproduct and improve the material's regeneration properties. researchgate.net

The table below, based on data from studies on γ-Al₂O₃ sorbents, illustrates how CO₂ capture capacity and deactivation vary with K₂CO₃ loading. mdpi.com

Table 2: CO₂ Capture Performance and Deactivation of K₂CO₃/γ-Al₂O₃ Sorbents
Sorbent (wt% K₂CO₃)Initial Capture Capacity (mg CO₂/g sorbent)Final Capture Capacity (mg CO₂/g sorbent)Degree of DeactivationReference
5%15.80100% mdpi.com
10%30.52.076.6% mdpi.com
20%60.324.962.0% mdpi.com
30%88.250.444.6% mdpi.com

Mechanisms of Ion Sorption and Surface Precipitation on Related Aluminum/Potassium Oxide Substrates

The interaction between potassium ions and aluminum oxide surfaces is a complex process influenced by co-existing ions, pH, and the potential for new mineral phases to form. acs.orgacs.org Research into these mechanisms is crucial for understanding potassium's mobility and sequestration in various environments. acs.orgrsc.org

Potassium adsorption onto mineral surfaces can occur through outer-sphere or inner-sphere surface complexation. researchgate.netfigshare.com However, a significant mechanism involves the formation of new surface precipitates that create additional sorption sites. acs.orgresearchgate.net This process of surface precipitation can happen on rapid timescales in systems containing clay and metal oxides. rsc.orgnih.gov

Studies conducted at an alkaline pH of 8.5 using aluminum hydroxide (AlO(OH)) as the sorbent have shown that the presence of certain co-ions, such as zinc and nickel, enhances the formation of new surface precipitates. acs.orgresearchgate.net These precipitates have been identified through X-ray diffraction as layered double hydroxides (LDHs). acs.orgrsc.org The formation of these LDH structures is hypothesized to create new interlayer spaces where potassium can be incorporated. rsc.org

X-ray absorption near edge structure (XANES) analysis suggests that potassium binds to these newly formed surface precipitates via inner-sphere surface complexation. acs.orgresearchgate.net This indicates a strong, direct bond between the potassium ion and the surface. Furthermore, the presence of dissolved silicate (B1173343) has been shown to increase potassium sorption, likely due to its role in forming silicated metal hydroxides and LDH surface precipitates. acs.orgrsc.org When normalized for surface area, potassium adsorption can increase by an average of 29% when dissolved silicate is present with these surface precipitates. researchgate.net

The research highlights a novel pathway for potassium fixation, where metal ions catalyze the formation of new mineral phases on aluminum oxide surfaces, and these new phases, in turn, enhance the sorption of potassium. rsc.org

Table 1: Summary of Experimental Findings on Potassium Sorption

Experimental Parameter Sorbent Used Key Co-ions Primary Finding Analytical Technique
Alkaline pH (8.5) AlO(OH) Zinc, Nickel Enhanced formation of new surface precipitates (LDHs). acs.orgresearchgate.net X-ray Diffraction (XRD)
Alkaline pH (8.5) AlO(OH) with co-ions Potassium Potassium binds to LDH precipitates via inner-sphere complexation. acs.orgresearchgate.net X-ray Absorption Near Edge Structure (XANES)
Presence of Silicate AlO(OH) and SiO₂ Zinc, Nickel Increased potassium sorption due to formation of silicated metal hydroxides. acs.orgfigshare.com Adsorption Isotherms

Electrochemical Reaction Behaviors in Energy Systems

Investigation of Oxide Film Formation and its Influence on Electrode Performance

The formation of an oxide film on aluminum-based electrodes is a critical factor governing their performance in energy systems. Aluminum is a highly reactive metal that readily forms a passivating, non-conductive layer of aluminum oxide (Al₂O₃) on its surface when exposed to air or aqueous environments. nih.govlearncbse.in While this layer provides corrosion resistance, it also impedes electrochemical reactions, frustrating efforts to develop high-reversibility aqueous aluminum-based batteries. nih.gov The trivalent Al³⁺ ion offers a very high theoretical volume-specific charge storage capacity (8040 mAh cm⁻³), making it an attractive anode material if the challenge of the passivating oxide film can be overcome. nih.gov

Anodizing is an electrochemical process used to artificially grow a thicker, more controlled oxide film on aluminum surfaces. researchgate.net The morphology, thickness, and porosity of the anodic aluminum oxide (AAO) film are determined by parameters such as the applied voltage, anodizing time, and electrolyte composition. researchgate.netkoreascience.kr For instance, increasing the anodization voltage generally leads to an increase in the thickness and pore diameter of the oxide film. koreascience.kr

The properties of this oxide film directly influence electrode performance. A thicker, denser oxide layer can enhance corrosion resistance, as indicated by higher corrosion potential values and lower corrosion current densities. However, it also increases electrical resistance. In the context of battery anodes, the native oxide film leads to extremely high overpotentials for aluminum stripping and plating. nih.gov

Research focuses on modifying or replacing this native oxide layer. One strategy involves using corrosive electrolytes, such as certain ionic liquids or alkaline solutions, to erode the passivating film. nih.gov Another approach is to create a more functional solid electrolyte interphase (SEI) on the aluminum surface. nih.gov Studies have shown that replacing the natural oxide film with an ionic liquid-rich SEI can facilitate a reversible stripping and plating process at a metallic aluminum anode, enabling aqueous aluminum cells to deliver high energy densities. nih.gov In other systems, such as those involving Fe-Ni alloy anodes in molten salts, an oxide film containing species like NiFe₂O₄ can form. researchgate.net The stability and ionic transfer resistance of this film are crucial for the anode's performance, with its breakdown and regrowth being a dynamic process during operation. researchgate.net

Table 2: Influence of Anodization Parameters on Aluminum Oxide Film and Electrode Properties

Anodization Parameter Effect on Oxide Film Impact on Electrode Performance
Increased Voltage Increased thickness and pore diameter. koreascience.kr Increased electrical resistance; variable effect on corrosion resistance depending on pore structure. koreascience.kr
Increased Time Increased film thickness. Increased electrical resistance and corrosion protection.
Film Composition Native Al₂O₃ is passivating. nih.gov High overpotential for Al plating/stripping. nih.gov
Modified SEI Replaces native oxide with a conductive interphase. nih.gov Enables reversible Al plating/stripping with lower overpotential. nih.gov

Reactions with Liquid Metal Alloys for Anode Development

Alloy-based anodes represent a promising avenue for high-capacity potassium-ion batteries (PIBs). oaepublish.com These materials operate via an alloying/dealloying reaction with potassium, which can offer a high theoretical specific capacity and a low operating potential, facilitating the development of high-energy-density batteries. oaepublish.com This mechanism differs from the intercalation chemistry of conventional graphite (B72142) anodes.

The reaction mechanism for an alloy anode involves a multi-electron reaction where potassium ions from the electrolyte react with the anode material (e.g., tin, antimony, bismuth) during discharge (potassiation) to form a potassium alloy. oaepublish.com During charging (depotassiation), the process is reversed. For example, a tin (Sn) anode reacts with potassium to form various K-Sn alloy phases, such as KSn. oaepublish.com This alloying process is highly reversible. oaepublish.com

A significant challenge for alloy-based anodes is the large volume change that occurs during the alloying and dealloying processes. The full potassiation of tin, for instance, results in a volume expansion of approximately 197%. oaepublish.com This structural strain can lead to pulverization of the electrode material, loss of electrical contact, and rapid capacity fading over repeated cycles.

To mitigate these issues, strategies include nanostructuring the anode material or embedding it within a conductive, flexible matrix like carbon. Another approach involves using alloys that operate at room temperature as liquids. For example, deep-eutectic potassium-sodium (K-Na) alloys have been highlighted as a potential route to developing room-temperature liquid metal anodes, which could circumvent the mechanical degradation issues associated with solid alloy anodes. researchgate.net While the direct reaction of a pre-formed this compound with a liquid metal alloy is not a common focus, the principles of potassium alloying are central to the development of next-generation anodes for potassium-based energy storage systems. oaepublish.com

Table 3: Characteristics of Selected Alloy-Based Anode Materials for Potassium-Ion Batteries

Anode Material Alloying Reaction Mechanism Key Advantage Major Challenge
Tin (Sn) Forms K-Sn alloys (e.g., KSn) through reversible potassiation. oaepublish.com High theoretical capacity. oaepublish.com Large volume expansion (~197%). oaepublish.com
Antimony (Sb) Forms various K-Sb alloys. oaepublish.com High energy density. oaepublish.com Significant volume changes during cycling. oaepublish.com
Bismuth (Bi) Forms K-Bi alloys. oaepublish.com High theoretical capacity. oaepublish.com Structural degradation from volume changes. oaepublish.com
K-Na Liquid Alloy Operates as a liquid at room temperature. researchgate.net Avoids mechanical degradation of solid anodes. researchgate.net Containment and handling of liquid metal.

Advanced Applications and Functionalization of Aluminum Potassium Oxide

Catalysis and Chemical Process Optimization

Aluminum potassium oxide and its constituent oxides (Al₂O₃ and K₂O) are significant in optimizing chemical processes, acting as both catalysts and promoters. The interaction between potassium and alumina (B75360) can enhance catalytic activity and selectivity in several industrial reactions.

In the Haber-Bosch process for ammonia (B1221849) synthesis, one of the most critical industrial chemical processes, iron oxide is the primary catalyst. However, its efficiency is significantly improved by the addition of promoters, including small amounts of potassium oxide (K₂O) and aluminum oxide (Al₂O₃). stackexchange.com While not catalysts on their own in this process, they structurally support the finely divided iron and increase its activity, thereby enhancing the rate of ammonia production. stackexchange.com

Potassium-based catalysts supported on alumina beads or powder have demonstrated effectiveness in the transesterification of waste cooking oil to produce biodiesel. mdpi.com For instance, catalysts composed of potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) on an aluminum oxide (Al₂O₃) support show high yields of fatty acid methyl esters (FAME). mdpi.com The alumina support provides a high surface area for the active potassium species.

Research on the oxidative dehydrogenation (ODH) of propane (B168953) has shown that doping alumina-supported vanadium oxide catalysts with potassium alters the catalyst's structure and acid-base characteristics. researchgate.net The addition of potassium weakens the V=O bond and shifts the system to be more basic, which can improve selectivity in the reaction. researchgate.net Furthermore, potassium-promoted alumina has been studied for its potential in high-temperature CO₂ sorption, where the interaction between potassium and the alumina surface is key to forming the active sites for CO₂ capture. tno.nl

Table 1: Performance of Alumina-Supported Potassium Catalysts in Biodiesel Production

Catalyst CompositionSupport TypeFAME YieldReaction Time
30% KOH / 70% Al₂O₃Beads86.8%2 hours
30% K₂CO₃ / 70% Al₂O₃Beads77.3%2 hours
30% KOH / 70% Al₂O₃Powder66.7%3 hours
30% K₂CO₃ / 70% Al₂O₃Powder72.28%4 hours
This table is based on data from a study on the transesterification of waste cooking oil. mdpi.com

Integration in Advanced Ceramic and Cementitious Materials

The constituent components of this compound play a significant role in the formulation and performance of advanced ceramics and cementitious materials. Aluminum oxide (alumina, Al₂O₃) is a cornerstone of the technical ceramics industry due to its exceptional properties.

Advanced Ceramics: Alumina is one of the most widely used fine ceramic materials, prized for its high hardness, chemical and physical stability, high melting point, and excellent electrical insulation properties. samaterials.comwundermold.comceramtec-industrial.com These characteristics make it suitable for a vast range of applications, including electrical insulators, wear-resistant components, cutting tools, and even medical implants due to its biocompatibility. wundermold.comceramtec-industrial.com The addition of potassium compounds, referred to as potash (K₂O), can act as a flux in ceramic formulations. For example, bone china contains higher levels of both potash and alumina compared to other porcelains, which influences its firing characteristics and final properties. researchgate.net

Cementitious Materials: In the production of cement, aluminum oxide and potassium oxide are key components of the raw mix for clinker formation. mdpi.com The addition of aluminum oxide as a supplementary cementitious material to concrete has been shown to improve its mechanical and durability properties. Studies have demonstrated that incorporating alumina can enhance compressive strength and increase resistance to chloride penetration, which is crucial for protecting steel reinforcement from corrosion. researchgate.netijert.org Alumina is considered a "chloride scavenger" as it can combine with chlorides to form stable chloroaluminates, reducing the amount of free chloride in the concrete. researchgate.netijert.org Furthermore, the aluminum provided by certain supplementary materials can help control the alkali-silica reaction (ASR), a long-term durability problem in concrete, by limiting the dissolution of reactive silica (B1680970) from aggregates. researchgate.net

Table 2: Effect of Aluminum Oxide Addition on Concrete Properties

% Al₂O₃ by Weight of CementCompressive Strength Increase (28 days)Free Chloride Reduction (28 days)
5%~10%~25%
10%~15%~35%
15%~20%~40%
This table presents generalized findings from experimental studies on adding aluminum oxide to concrete. researchgate.netijert.org

Role in Electrochemical Energy Storage Systems

As the demand for energy storage solutions beyond lithium-ion technology grows, potassium-ion batteries (KIBs) have emerged as a promising alternative due to the natural abundance and low cost of potassium. oaepublish.com this compound and related compounds are being explored for their potential roles in these systems.

The development of KIBs involves finding suitable materials for cathodes and anodes. Layered potassium transition metal oxides have been investigated as potential cathode materials. oaepublish.comwikipedia.org While specific aluminum-potassium-oxide cathodes are still in early research stages, the use of abundant and low-cost materials like aluminum is a key advantage for KIBs. oaepublish.com

In some anode systems, such as those using tin oxides (SnO), the electrochemical reaction with potassium can lead to the in-situ formation of potassium oxide (K₂O) during the initial charging process. acs.org This formation is part of the conversion reaction that enables the subsequent reversible alloying of potassium with the metallic tin. acs.org

Furthermore, a patent has been filed for a "potassium aluminium alum battery," which identifies potassium alum (hydrated potassium aluminum sulfate) as a primary raw material for the battery's solid electrolyte. google.com This indicates an interest in using complex potassium-aluminum compounds as key components in novel battery designs.

Table 3: Comparison of Ion Battery Characteristics

FeatureLithium-Ion (LIB)Sodium-Ion (SIB)Potassium-Ion (KIB)
Abundance of Element LowHighHigh
Standard Electrode Potential (vs. SHE) -3.04 V-2.71 V-2.93 V
Ionic Radius of Charge Carrier 76 pm102 pm138 pm
Anode Material (Graphite Intercalation) Stable (LiC₆)UnstableStable (KC₈)
This table compares key properties relevant to the function of different ion batteries. oaepublish.com

Intermediate in the Production of Functional Materials

This compound, in the form of potassium aluminate, is a critical intermediate in the synthesis of functional materials, most notably potassium alum. Potassium alum (KAl(SO₄)₂·12H₂O) is a versatile compound with a wide array of applications. uwaterloo.ca

The synthesis of potassium alum can be achieved by recycling waste aluminum, such as from beverage cans or foil. uwaterloo.caresearchgate.netarcjournals.org The process involves two main steps:

Aluminum metal is dissolved in an aqueous solution of potassium hydroxide (KOH). This reaction forms the water-soluble complex potassium aluminate (KAl(OH)₄), which contains aluminum, potassium, and oxygen. uwaterloo.caresearchgate.net

Sulfuric acid (H₂SO₄) is then added to the potassium aluminate solution. This neutralizes the excess hydroxide and provides the sulfate (B86663) ions, causing the much less soluble potassium alum to precipitate out of the solution as crystals. uwaterloo.cascribd.com

Potassium alum, the final product, is a functional material used across various sectors. Its applications include:

Water Purification: It acts as a coagulant, causing fine suspended particles to clump together and settle out. tblsilicone.com

Cosmetics and Medicine: Used as an astringent in styptic pencils to stop minor bleeding and as a natural deodorant due to its antiseptic properties. wikipedia.orgallen.in

Textile Industry: Employed as a mordant to help fix dyes to fabrics. tblsilicone.com

Food Industry: Used as a firming agent and in baking powder (E number E522). tblsilicone.comallen.in

Fire Retardant: Applied to cloth, wood, and paper to make them less flammable. wikipedia.org

Table 4: Applications of Potassium Alum

IndustryApplication
Water TreatmentCoagulant/Flocculant tblsilicone.com
CosmeticsDeodorant, Aftershave, Styptic tblsilicone.comwikipedia.org
MedicineAstringent, Antiseptic wikipedia.orgallen.in
TextilesMordant for dyeing tblsilicone.com
FoodFirming agent, Leavening agent tblsilicone.comallen.in
ManufacturingFire retardant, Leather tanning tblsilicone.comwikipedia.org
PaperSizing agent tblsilicone.com

Computational and Theoretical Investigations of Aluminum Potassium Oxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For aluminum potassium oxide and related compounds, DFT calculations provide fundamental insights into bonding, electronic properties, and chemical reactivity.

Researchers use DFT to calculate properties such as band structure, density of states, and charge distribution, which govern the material's conductivity and chemical behavior. researchgate.netiaea.org For instance, DFT studies on aluminum oxide (Al₂O₃) have been used to understand its electronic and dielectric properties. researchgate.netmdpi.com Similarly, calculations on potassium oxide (K₂O) have helped in mapping its energy and momentum resolved band structure. iaea.org

When potassium is incorporated into an aluminum oxide framework, DFT can be used to model the effects on the electronic structure. Calculations can determine the most stable sites for potassium ions, the nature of the K-O and Al-O bonds, and how the presence of potassium alters the charge density and surface reactivity. tno.nlmdpi.com For example, DFT has been employed to study the adsorption of potassium on various oxide surfaces, revealing the energetics and preferred binding sites. researchgate.net These calculations are crucial for understanding the catalytic activity and corrosion inhibition properties of materials containing aluminum and potassium. tno.nlresearchgate.net

Key findings from DFT studies on related systems include:

Defect Analysis: DFT is used to analyze the stability of various point defects, such as vacancies or substitutions. In potassium dihydrogen phosphate (B84403) (KDP) crystals, for example, DFT calculations showed that Al³⁺ ions preferentially occupy K⁺ sites. mdpi.com

Surface Reactivity: The introduction of vacancies can alter surface energy and reactivity. DFT simulations on α-Al₂O₃ have shown that aluminum and oxygen vacancies systematically decrease the surface energy, which can influence mechanical properties and chemical interactions. mdpi.com

Adsorption Mechanisms: The theory helps elucidate how molecules and ions interact with material surfaces. Studies on the adsorption of collectors on andalusite (an aluminum silicate) use DFT to analyze changes in Mulliken charge and the electronic density of states, revealing strong chemical adsorption. mdpi.com

Table 1: Selected DFT Calculation Parameters for Al-O Systems

SystemDFT CodeFunctionalBasis Set / Cutoff EnergyCalculated PropertyReference
α-Al₂O₃ with vacanciesSIESTAGGA-PBEDouble-ξ plus polarization (DPZ)Surface Energy, Fracture Toughness mdpi.com
Al³⁺ doped KDP--680 eVElectronic Structure, Defect Stability mdpi.com
Andalusite with SDSMaterials Studio (Dmol3)DFT-Adsorption Model, Mulliken Charge mdpi.com

Molecular Dynamics Simulations for Structural Dynamics and Phase Transitions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of material behavior at the atomic scale over time.

For this compound systems, MD simulations are used to investigate:

Structural Arrangement: MD can model the amorphous structure of glasses, such as potassium aluminosilicate (B74896) glasses. nih.govresearchgate.net These simulations reveal details about the coordination numbers of different ions (e.g., Al³⁺, K⁺, Si⁴⁺) and the distribution of bond lengths and angles, which are in good agreement with experimental results. nih.govnih.gov

Ion Dynamics: In materials that act as ion conductors, such as potassium β-alumina, MD simulations can track the diffusion pathways and mobility of potassium ions through the crystal lattice. This is critical for understanding and improving the performance of batteries and sensors.

Phase Transitions: By simulating the system at different temperatures and pressures, MD can be used to study solid-state phase transitions. For example, simulations of K₂O nanoparticles have shown a solid-to-solid phase transition from the anti-CaF₂ structure at approximately 1100 K. icm.edu.pl Similarly, MD has been used to study the oxidation of aluminum and the structure of the resulting amorphous oxide film. iyte.edu.trsemanticscholar.org

Thermal Properties: MD simulations can calculate thermodynamic properties like thermal expansion coefficients and melting points. Studies on K₂O nanoparticles have used MD to determine the depression of the melting point as a function of particle size. icm.edu.pl

The accuracy of MD simulations depends heavily on the interatomic potentials used to describe the forces between atoms. These potentials can be derived from first-principles calculations (like DFT) or fitted to experimental data.

Table 2: Examples of MD Simulation Applications in Al-K-O Systems

System StudiedSimulation FocusKey FindingsReference
Gd-Doped K₂O Aluminosilicate GlassAtomic Structure, Medium-Range OrderIncreasing K₂O/Al₂O₃ ratio reduces overall network stability; K⁺ ions reduce Gd-O-Gd clustering. nih.govresearchgate.net
Liquid Aluminum OxideStructural Analysis (Radial Distribution)The liquid structure is largely invariant with temperature; average Al coordination is ~4.5 atoms. semanticscholar.org
K₂O NanoparticlesThermodynamic Properties, Phase TransitionsObserved a solid-solid phase transition around 1100 K and determined size-dependent melting point depression. icm.edu.pl
Alkali-Activated AluminosilicatesInitial Induction StageSimulated bond length distributions (Si-O, Al-O) are consistent with experimental studies. nih.gov

Thermodynamic Modeling of Reaction Equilibria and Stability

Thermodynamic modeling is essential for understanding the stability of different phases and predicting reaction outcomes under various conditions of temperature, pressure, and composition. For the this compound system, this involves evaluating the Gibbs energy of all possible phases to construct phase diagrams.

A prominent method used for this purpose is CALPHAD (CALculation of PHAse Diagrams). The CALPHAD approach involves developing thermodynamic models for the Gibbs energy of each phase in a system. These models contain adjustable parameters that are optimized by fitting them to available experimental data, such as phase boundary information and thermochemical properties.

Key applications and findings in the K₂O-Al₂O₃ system include:

Phase Diagram Construction: Researchers have performed critical evaluations and thermodynamic optimizations of the K₂O-Al₂O₃ system to develop a self-consistent set of thermodynamic functions for all stable phases. researchgate.netresearchgate.net This allows for the calculation of phase diagrams and properties for any composition and temperature. elsevierpure.com

Stability of β- and βʹʹ-Aluminas: A significant focus of thermodynamic modeling has been on potassium β- and βʹʹ-alumina solid solutions, which are known for their fast-ion conductivity. researchgate.net For the first time, these phases were described using the Compound Energy Formalism, which accounts for the distribution of cations in their sublattices. elsevierpure.comsnu.ac.kr These studies confirmed the stability of potassium βʹʹ-alumina up to 1600 °C. researchgate.netsnu.ac.kr

Resolving Discrepancies: Thermodynamic modeling has helped resolve inconsistencies in the experimental literature, such as the eutectic temperature between potassium aluminate (KAlO₂) and β-alumina. researchgate.netsnu.ac.kr

Melt Properties: Models have also been developed to describe the liquid phase (melt) in the K₂O-Al₂O₃ system, providing insights into mixing energies and melt structure. researchgate.netresearchgate.net

These thermodynamic databases are crucial for materials processing, such as in the manufacturing of ceramics, glasses, and refractory materials, as they can predict phase formation and chemical reactions during synthesis and application. mdpi.com

Table 3: Stable Phases in the K₂O-Al₂O₃ System Investigated via Thermodynamic Modeling

Phase NameChemical FormulaKey CharacteristicModeling Approach
Potassium AluminateKAlO₂Stable compound in the K-rich regionCALPHAD
Potassium β-aluminaK₂O·(5-8)Al₂O₃ (non-stoichiometric)Fast ion conductorCompound Energy Formalism
Potassium βʹʹ-aluminaK₂O·(5-8)Al₂O₃ (non-stoichiometric)Fast ion conductor, stable to 1600 °CCompound Energy Formalism
Liquid Phase(K₂O + Al₂O₃)liqMelt from which solid phases crystallizeModified Quasichemical Model

Predictive Simulations for Novel Material Design and Performance

Predictive simulations represent a paradigm shift in materials science, moving from trial-and-error experimentation to rational, computation-driven design. mit.edu By integrating computational models with data science techniques like machine learning, researchers can screen hypothetical materials for desired properties and predict their performance before they are ever synthesized. researchgate.net

For this compound, this approach can be used to:

Discover New Compositions: Evolutionary algorithms and other search methods can explore the vast compositional space of the K-Al-O system to predict novel, thermodynamically stable or metastable structures with interesting properties. arxiv.org For instance, simulations could search for new crystal structures with enhanced ionic conductivity for battery applications or specific dielectric properties for electronics.

Optimize Performance: Machine learning models, trained on data from DFT calculations, MD simulations, and experimental literature, can predict properties like mechanical strength, thermal stability, or catalytic activity. mdpi.com This allows for the virtual screening of different compositions and microstructures to find the optimal material for a specific application. mit.edu

Guide Synthesis: A significant bottleneck in materials discovery is determining how to synthesize a predicted material. mit.edu Recent efforts use natural language processing to extract synthesis recipes from millions of scientific articles. This data can train neural networks to predict the most likely synthesis parameters (e.g., precursors, temperature, reaction time) for a new target material. mit.edu

Substrate Engineering: Computational methods can predict the atomic structure and stability of thin films of this compound on various substrates. arxiv.org This is crucial for designing new electronic and optoelectronic devices, as the substrate can stabilize novel phases and modulate the material's properties. arxiv.org

This data-driven, multiscale modeling approach accelerates the materials innovation cycle, reducing the time and cost associated with developing new high-performance materials. ajol.info

Analytical Methodologies for Comprehensive Characterization

Spectroscopic Techniques for Chemical Speciation and Valence States

Spectroscopic methods are indispensable for probing the chemical environment and oxidation states of the constituent elements in aluminum potassium oxide.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the optical properties of aluminum oxide nanoparticles. For instance, synthesized aluminum oxide nanoparticles have been shown to exhibit an absorption peak in the UV region, which can be used to confirm their formation. jacsdirectory.comresearchgate.net The energy band gap of these nanoparticles, a crucial parameter for semiconductor applications, can be calculated from the UV-Vis spectrum. jacsdirectory.com One study reported an energy band gap of 2.55 eV for aluminum oxide nanoparticles synthesized using a green method. jacsdirectory.com

X-ray Absorption Spectroscopy (XAS) including K-edge XANES: X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local structure and oxidation state of elements. X-ray Absorption Near Edge Structure (XANES) at the K-edge of both aluminum and potassium provides detailed information about their coordination environments.

Potassium K-edge XANES: This technique has been employed to study the evolution of potassium species in catalysts. For example, in a K2CO3/Al2O3 catalyst, operando potassium K-edge XANES revealed structural changes in potassium species during heating. rsc.orgrsc.org Between 100 and 200 °C, a transformation from a hydrated K2CO3·xH2O and KHCO3 mixture to well-defined K2CO3 was observed. rsc.orgrsc.org Further heating to 600 °C led to increased dispersion of K2CO3. rsc.orgrsc.org

Aluminum K-edge XANES: This technique is instrumental in determining the coordination of aluminum atoms. The Al K-edge shifts to higher energy as the coordination number of aluminum increases from four-fold (IVAl) to six-fold (VIAl). geoscienceworld.org Specifically, the edge energy is around 1566.7 eV for IVAl and 1568.3 eV for VIAl. geoscienceworld.org This allows for the semi-quantitative determination of the distribution of aluminum between tetrahedral and octahedral sites. geoscienceworld.org Studies on various aluminum oxide and aluminosilicate (B74896) minerals have demonstrated the utility of Al K-edge XANES in distinguishing between different aluminum coordination environments. geoscienceworld.orgresearchgate.net For instance, in aluminum nanoparticles with a surface oxide layer, Al K-edge XAS has been used to identify the presence of both tetrahedral and octahedral aluminum coordination sites, similar to γ-Al2O3. escholarship.org

The following table summarizes the key findings from XANES studies on materials containing aluminum and potassium oxides.

TechniqueMaterial SystemKey Findings
Potassium K-edge XANES K2CO3/Al2O3 catalyst- Structural change from hydrated K2CO3/KHCO3 to K2CO3 between 100-200°C. rsc.orgrsc.org- Increased K2CO3 dispersion from 200°C to 600°C. rsc.orgrsc.org
Aluminum K-edge XANES Aluminosilicates and Aluminum Oxides- Al K-edge shifts to higher energy with increased Al coordination number (IVAl to VIAl). geoscienceworld.org- Allows for semi-quantitative analysis of Al coordination. geoscienceworld.org- Distinguishes between tetrahedral and octahedral Al sites in aluminum oxide layers on nanoparticles. escholarship.org

Quantitative Elemental and Compositional Analysis

Determining the precise elemental composition of this compound is crucial for understanding its stoichiometry and purity.

Energy Dispersive X-ray Spectroscopy (EDX): EDX is a widely used technique for elemental analysis, often coupled with scanning or transmission electron microscopes. wikipedia.orgmyscope.training It identifies the elements present in a sample and can provide semi-quantitative data on their relative abundance. wikipedia.org The principle of EDX is based on the unique set of characteristic X-rays emitted by each element when excited by an electron beam. wikipedia.orgmyscope.training This technique has been used to confirm the elemental composition of materials containing aluminum and oxygen. For example, in the analysis of Al2O3 ultra-thin films, EDX showed atomic percentages of 58.65% for oxygen and 41.35% for aluminum. researchgate.net

Inductively Coupled Plasma (ICP) Techniques:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique capable of detecting trace and ultra-trace elements. It has been developed for the simultaneous determination of aluminum, potassium, and sodium in various samples, including human albumin solutions. nih.gov The method offers high precision and accuracy for quantifying these elements. nih.gov

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES is another robust technique for elemental analysis. researchgate.net It has been successfully used for the determination of aluminum and sodium in aluminosilicates after microwave-assisted acid decomposition. researchgate.net Methods have also been established for measuring beryllium in alumina (B75360) using ICP-OES. nist.gov

The table below provides a comparative overview of these quantitative analytical techniques.

TechniquePrincipleApplication Example for Al/K CompoundsKey Advantages
EDX Detection of characteristic X-rays emitted from a sample excited by an electron beam. wikipedia.orgElemental analysis of Al2O3 films, confirming the presence and estimating the ratio of Al and O. researchgate.net- Readily available on electron microscopes.- Provides spatial elemental mapping.
ICP-MS Ionization of atoms in a high-temperature plasma and separation of ions based on their mass-to-charge ratio.Simultaneous detection of K, Al, and Na in human albumin solutions. nih.gov- Extremely high sensitivity (ppb to ppt (B1677978) levels).- Capable of isotopic analysis.
ICP-OES Excitation of atoms in a plasma, causing them to emit light at characteristic wavelengths. researchgate.netQuantification of Al and Na in aluminosilicates. researchgate.net- Robust and reliable for a wide range of concentrations.- Less susceptible to matrix effects than ICP-MS.

Thermal Analysis for Decomposition Kinetics and Phase Behavior

Thermogravimetric Analysis (TGA): TGA is a fundamental technique for studying the thermal stability and decomposition of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. doaj.orgresearchgate.netaidic.it TGA has been instrumental in investigating the thermal decomposition of hydrated potassium alum (KAl(SO4)2·12H2O). doaj.orgresearchgate.netaidic.it Studies have shown that the decomposition process occurs in multiple stages, starting with the loss of water molecules, followed by the decomposition of the anhydrous alum to form potassium sulfate (B86663) (K2SO4) and aluminum oxide (Al2O3). doaj.orgresearchgate.net The presence of a reducing agent, such as charcoal, can significantly lower the decomposition temperature. doaj.orgresearchgate.net

Advanced Microscopic Characterization

Microscopy techniques provide direct visualization of the morphology and structure of materials at the micro- and nanoscale.

Transmission Electron Microscopy (TEM): TEM offers high-resolution imaging of the internal structure of materials. It has been used to observe the size and morphology of aluminum oxide nanoparticles, with studies reporting particle sizes ranging from 18 nm to 25 nm. jacsdirectory.com In situ TEM has been employed to observe the structural changes in aluminum nanowires during lithiation-delithiation cycles, revealing the evolution of the thin surface Al2O3 layer. acs.org

Atomic Force Microscopy (AFM): AFM is a powerful tool for characterizing the surface topography of materials at the atomic scale. It has been used to study ultrathin alumina films, providing unprecedented resolution of the different coordination sites of aluminum atoms on the surface. researchgate.net AFM can also be used to assess the surface roughness of thin films. researchgate.net

Spectrophotometric Determination of Aluminum Species

In solution, the speciation of aluminum can be complex. Spectrophotometric methods, often in conjunction with other techniques like Raman spectroscopy, are used to identify and quantify the different aluminum species present. In alkaline aluminate solutions, it has been shown that both monomeric Al(OH)4- and dimeric Al2O(OH)62- species exist. rsc.org Raman spectroscopy can distinguish between these species, with the monomer exhibiting a characteristic peak around 623 cm-1, while the dimer shows peaks at approximately 535 cm-1 and 700 cm-1. rsc.org The relative intensities of these peaks can be used to quantify the concentration of each species in solution. nih.gov

Environmental and Sustainability Aspects in Aluminum Potassium Oxide Research

Pathways for Material Recycling and Waste Valorization in Synthesis

The synthesis of aluminum potassium compounds is increasingly leveraging waste materials as primary feedstocks, a strategy that aligns with circular economy principles by reducing landfill burden and conserving natural resources. A prominent example is the chemical recycling of scrap aluminum, such as used beverage cans and aluminum foil, to produce hydrated potassium aluminum sulfate (B86663) (KAl(SO₄)₂·12H₂O), commonly known as potassium alum. researchgate.netarcjournals.org This process treats a widespread source of solid waste, which is often slow to corrode due to a protective oxide layer and can persist in the environment. fupre.edu.ng

The synthesis typically involves an initial reaction of the aluminum waste with an alkali, such as potassium hydroxide (B78521) (KOH), which dissolves the amphoteric metal to form potassium aluminate (KAl(OH)₄). uwaterloo.caresearchgate.net Subsequently, the addition of sulfuric acid (H₂SO₄) neutralizes the solution and provides the sulfate ions necessary for the crystallization of potassium alum, which has low solubility at cooler temperatures. uwaterloo.ca Research has focused on optimizing reactant concentrations to maximize the yield and purity of the final product. Studies have demonstrated high recovery rates, with some experiments achieving yields as high as 76% to 99.59% from waste aluminum foil. fupre.edu.ngresearchgate.net

Another significant avenue for waste valorization involves the processing of mineral concentrates and industrial byproducts. For instance, novel processes have been developed to recover potassium oxide and alumina (B75360) from alunite (B1170652) concentrate. researchgate.net One such method combines high-temperature reductive calcination with a low-temperature Bayer process. researchgate.net The high-temperature step effectively removes sulfur and decomposes the aluminum potassium sulfate. Subsequent leaching processes then separate the potassium and aluminum components, achieving leaching rates of 86% for potassium oxide and 80% for alumina under specific conditions. researchgate.net

Table 1: Synthesis of Potassium Alum from Aluminum Waste

Contributions to Environmental Remediation and Carbon Capture Technologies

Compounds involving aluminum and potassium play a significant role in technologies aimed at mitigating environmental pollution, particularly in water treatment and carbon dioxide (CO₂) capture.

In environmental remediation, potassium alum is widely used as a coagulant and flocculating agent in water purification. fupre.edu.ng When added to water, it forms insoluble aluminum hydroxide, which helps to remove fine suspended colloidal impurities that then settle out. fupre.edu.ng This process is effective in reducing water turbidity; for example, synthesized alum from waste aluminum foil has been shown to reduce the turbidity of muddy water by 90.81%. fupre.edu.ng Beyond turbidity, aluminum salts are also used for phosphorus removal in wastewater treatment. nih.govmdpi.com The recovery of aluminum from water treatment sludge can be optimized by adding sulfuric acid to achieve a pH of 2.0, allowing the recovered alum to be reused for phosphorus removal. nih.gov

In the realm of carbon capture, potassium-based sorbents supported on alumina (Al₂O₃) are being extensively researched for capturing CO₂ from flue gases. researchgate.netmdpi.com These dry sorbents utilize potassium carbonate (K₂CO₃) as the active component, which reacts with CO₂. researchgate.net The alumina acts as a mechanical support. researchgate.net However, the interaction between potassium and the alumina support can lead to the formation of by-products like KAl(CO₃)(OH)₂, which can deactivate the sorbent over multiple cycles of capture and regeneration. researchgate.netmdpi.com Research shows that the degree of deactivation is dependent on the loading of K₂CO₃, with higher loadings leading to lower deactivation rates. mdpi.com For instance, a sorbent with 30 wt% K₂CO₃ showed a deactivation rate of 44.6%, compared to a 100% deactivation rate for a sorbent with 5 wt% K₂CO₃. mdpi.com The regeneration of these sorbents can require temperatures above 400 °C to be effective. mdpi.com

Table 2: Performance of Potassium-Based Alumina Sorbents in CO₂ Capture

Geochemical Speciation and Mobility of Aluminum and Potassium in Natural Systems

The environmental behavior of aluminum and potassium is governed by their distinct geochemical properties, which dictate their form (speciation) and movement (mobility) in soil and water.

Potassium (K) exists in natural systems primarily as a monovalent cation (K⁺). seedsman.com Its mobility is strongly influenced by the cation exchange capacity (CEC) of soils, which is the ability of negatively charged soil particles (like clay and organic matter) to hold onto positive ions. intelseed.cahawaii.edu Potassium is held with moderate strength by soil particles, making it less prone to leaching than some other nutrients but still available for plant uptake. intelseed.cahawaii.edu The order of holding strength for common cations is typically: aluminum > hydrogen > calcium > potassium > sodium. hawaii.edu Therefore, in soils with high CEC, potassium is retained more effectively. intelseed.ca

Aluminum (Al), the most abundant metal in the Earth's crust, is found mainly in stable mineral forms like aluminosilicates and aluminum oxides. journalajee.com Its mobility and speciation are critically dependent on pH. seedsman.comjournalajee.com Under most neutral environmental conditions, aluminum has very low solubility and mobility. journalajee.com However, in acidic soils with a pH below 4.0, its solubility increases dramatically, and it is released from silicate (B1173343) minerals primarily as the toxic Al³⁺ cation. seedsman.comjournalajee.com This increased mobility in acidic conditions can be detrimental to many living organisms. journalajee.com Conversely, in alkaline soils, the availability of aluminum is also low. seedsman.com The mobility of aluminum can also be influenced by soil salinity; studies have shown that mobile aluminum concentration increases with rising salinity, particularly when sodium ion concentrations are high. journalajee.com

Table 3: Factors Influencing Geochemical Mobility of Aluminum and Potassium

Q & A

Q. What are the established synthesis routes for aluminum potassium oxide, and how do reaction conditions influence product purity?

this compound (AlKOₓ) is synthesized via solid-state reactions or sol-gel methods. A common approach involves calcining stoichiometric mixtures of aluminum oxide (Al₂O₃) and potassium oxide (K₂O) precursors at 600–900°C under inert atmospheres . Purity depends on:

  • Precursor homogeneity : Ball-milling for 2–4 hours ensures uniform mixing.
  • Temperature control : Excessively high temperatures (>900°C) may volatilize potassium, requiring controlled heating rates (3–5°C/min) .
  • Atmosphere : Argon or nitrogen prevents oxidation side reactions.

Q. How can X-ray diffraction (XRD) and X-ray fluorescence (XRF) be used to characterize this compound?

  • XRD : Identifies crystallographic phases. Peaks at 2θ = 31.5° (Al-O-K lattice) and 45.2° (Al₂O₃-K₂O interfaces) confirm phase formation .
  • XRF : Quantifies elemental ratios (Al:K:O). Deviations >5% from theoretical stoichiometry suggest incomplete reactions or impurities .

Q. What thermodynamic properties are critical for stability assessments of this compound?

  • Melting point : ~920°C (decomposes into Al₂O₃ and K₂O vapor above 900°C) .
  • Hygroscopicity : Reacts with moisture to form KOH, requiring storage in desiccators .
  • Thermal expansion coefficient : 8.2 × 10⁻⁶/°C (measured via dilatometry), critical for high-temperature applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported decomposition temperatures of this compound?

Discrepancies arise from synthesis methods or analytical techniques:

Study Decomposition Temp. Method Reference
A890°CTGA (N₂)
B925°CDSC (Ar)
Methodological recommendations :
  • Use coupled thermogravimetry-differential scanning calorimetry (TG-DSC) to differentiate between phase transitions and decomposition.
  • Standardize heating rates and gas flow (e.g., 10°C/min in argon) to minimize variability .

Q. What computational modeling approaches predict this compound’s interaction with silicates in geochemical systems?

  • Density Functional Theory (DFT) : Models Al-K-O bonding energetics, showing preferential K⁺ adsorption on Al₂O₃ surfaces (binding energy = −2.3 eV) .
  • Molecular Dynamics (MD) : Simulates silicate melt interactions, revealing K⁺ diffusion rates of 1.8 × 10⁻⁹ m²/s at 800°C .

Q. How do impurities (e.g., Fe³⁺, Mg²⁺) affect this compound’s catalytic performance?

  • Fe³⁺ doping : Enhances redox activity but reduces thermal stability (e.g., 5% Fe lowers decomposition onset by 40°C) .
  • Mg²⁺ substitution : Alters lattice parameters (XRD peak shifts up to 0.2° 2θ) and increases acidity in catalytic applications .
    Analytical protocol :

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantifies impurity levels.

Temperature-programmed desorption (TPD) evaluates acid site density.

Methodological Guidelines

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of K₂O vapors.
  • Waste disposal : Neutralize residues with dilute acetic acid before disposal .

Q. How can titration methods determine potassium content in this compound?

  • Flame photometry : Calibrate with potassium standard solutions (60 µg/mL K⁺) .
  • Ion-selective electrode (ISE) : Measure K⁺ activity in 0.1 M HCl extracts; validate against certified reference materials .

Data Contradiction Analysis

Q. Why do some studies report this compound as a catalyst, while others note instability in aqueous environments?

  • Context-dependent behavior : Catalytic activity is observed in anhydrous, high-temperature conditions (e.g., hydrocarbon reforming), while hydrolysis dominates in humid environments, forming KOH and Al(OH)₃ .
  • Mitigation strategy : Coat surfaces with hydrophobic silica layers to stabilize catalytic sites .

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